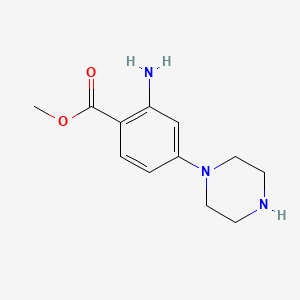

Methyl 2-Amino-4-(1-piperazinyl)benzoate

Description

Methyl 2-Amino-4-(1-piperazinyl)benzoate is a benzoate ester derivative featuring an amino group at the 2-position and a piperazinyl substituent at the 4-position of the benzene ring. The following analysis focuses on structurally analogous compounds to infer properties and applications.

Properties

Molecular Formula |

C12H17N3O2 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

methyl 2-amino-4-piperazin-1-ylbenzoate |

InChI |

InChI=1S/C12H17N3O2/c1-17-12(16)10-3-2-9(8-11(10)13)15-6-4-14-5-7-15/h2-3,8,14H,4-7,13H2,1H3 |

InChI Key |

MUXDKLVAKMLTEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2CCNCC2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-Amino-4-(1-piperazinyl)benzoate

General Synthetic Strategy

The synthesis of this compound generally involves three key stages:

- Esterification of 2-amino-4-substituted benzoic acid derivatives to form methyl esters or tert-butyl esters.

- Nucleophilic substitution of halogenated nitrobenzoate esters with piperazine derivatives.

- Reduction of nitro groups to amino groups to yield the final amino-substituted product.

These steps are often optimized for industrial scalability, yield, purity, and environmental considerations.

Detailed Stepwise Preparation

Step 1: Esterification of 4-Chloro-2-nitrobenzoic Acid

- Starting material: 4-Chloro-2-nitrobenzoic acid.

- Reagents: Di-tert-butyl dicarbonate, 4-dimethylaminopyridine (catalyst), tert-butyl alcohol.

- Solvent: Dichloromethane or 1,2-dichloroethane.

- Conditions: Stirring at 10–35 °C (preferably ~30 °C) for 5–12 hours.

- Outcome: Formation of 4-chloro-2-nitrobenzoic acid tert-butyl ester with high yield and purity.

This step forms the ester intermediate necessary for subsequent nucleophilic substitution.

Step 2: Nucleophilic Substitution with N-Methylpiperazine

- Reactants: 4-Chloro-2-nitrobenzoic acid tert-butyl ester and N-methylpiperazine.

- Catalyst/Base: Diazabicyclo[5.4.0]undec-7-ene (DBU).

- Solvent: Dimethyl sulfoxide.

- Conditions: Reaction performed under controlled temperature with a mole ratio of ester to N-methylpiperazine around 1:1.8–3.

- Outcome: Formation of 2-nitro-4-(4-methyl-1-piperazinyl) tert-butyl benzoate with yields around 95% and purity near 98%.

This nucleophilic aromatic substitution replaces the chlorine atom with the piperazinyl group.

Step 3: Reduction of Nitro Group to Amino Group

- Reactants: 2-Nitro-4-(4-methyl-1-piperazinyl) tert-butyl benzoate.

- Reducing agents: Raney nickel catalyst and 80% hydrazine hydrate.

- Solvent: Methanol.

- Conditions: Heating to reflux at approximately 60 °C for about 2 hours.

- Work-up: Filtration to remove catalyst, crystallization by addition of water, and suction filtration.

- Outcome: this compound obtained with yields around 80.5% and high purity (~99.7%).

This catalytic hydrogenation step converts the nitro group to the amino group, completing the synthesis.

Alternative Synthetic Routes and Related Compounds

- Some patents describe similar processes starting from 4-fluoro-2-nitrobenzoic acid or other substituted benzoic acids, but these may involve longer reaction times or higher costs.

- Reductive amination and condensation reactions involving methyl 4-formylbenzoate derivatives and piperazine have been reported, but yields and applicability to this exact compound vary.

- High boiling organic solvents such as dimethyl sulfoxide or dimethylformamide are commonly used in nucleophilic substitution steps for related compounds.

Comparative Data Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Esterification (Step 1) | 4-chloro-2-nitrobenzoic acid, di-tert-butyl dicarbonate, 4-dimethylaminopyridine, tert-butyl alcohol | Dichloromethane or 1,2-dichloroethane | 10–35 (preferably 30) | 5–12 hours | High | High | Mild conditions, catalyst used |

| Nucleophilic substitution (Step 2) | 4-chloro-2-nitrobenzoic acid tert-butyl ester, N-methylpiperazine, DBU | Dimethyl sulfoxide | Controlled (not specified) | Not specified | ~95 | ~98 | Efficient substitution of halogen by piperazine |

| Nitro reduction (Step 3) | Raney nickel, 80% hydrazine hydrate | Methanol | ~60 | 2 hours | ~80.5 | ~99.7 | Catalytic hydrogenation, high purity product |

Analysis and Research Findings

- The described three-step synthetic route is efficient, with relatively high yields and purities suitable for industrial production.

- The use of tert-butyl esters instead of methyl esters in some processes provides better stability and easier purification, though methyl esters are also common in related syntheses.

- The nucleophilic substitution step is critical and benefits from polar aprotic solvents like dimethyl sulfoxide to enhance reaction rates and yields.

- Reduction of the nitro group using Raney nickel and hydrazine hydrate is a well-established method, providing clean conversion to the amino group without over-reduction or side reactions.

- Alternative methods involving reductive amination or direct condensation have been reported but often involve lower yields or more complex purification.

- Industrial considerations include minimizing reaction time (total synthesis under 20 hours), reducing energy consumption, and using readily available starting materials to lower costs.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity stems from three primary functional groups:

-

Amino group (-NH₂) : Acts as a nucleophile, enabling reactions such as alkylation, acylation, and condensation.

-

Piperazine ring : A secondary amine, capable of undergoing N-methylation or forming hydrogen bonds.

-

Ester group (-COOMe) : Susceptible to hydrolysis under acidic/basic conditions.

These groups facilitate transformations such as nucleophilic substitution, coupling reactions, and condensation.

Nucleophilic Substitution

The amino group reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form derivatives. For example:

-

Acyl substitution : Reaction with acyl chlorides yields amide derivatives.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) produces alkylated amines.

Conditions: Typically involve polar aprotic solvents (DMF, DMSO) and bases like NaOH or DIPEA .

Coupling Reactions

Amide/ether formation : The piperazine moiety can undergo N-methylation or coupling with carboxylic acids/esters. For instance:

-

N-methylation : Reaction with N-methylpiperazine in high-boiling solvents (e.g., DMSO, toluene) at 80–150°C yields methylated derivatives .

-

Piperazine coupling : Reaction with reagents like HBTU/DIPEA in THF forms stable amide bonds .

Imine formation : The amino group reacts with aldehydes/ketones via condensation to form imines. A catalyst-free protocol using H₂O/CH₂Cl₂ mixtures achieves high yields (up to 95%) under mild conditions .

Purification Methods

-

Recrystallization : Often performed in acetonitrile to remove impurities like dimers .

-

Column chromatography : Used for isolating high-purity products, particularly after coupling reactions .

Nitro Reduction and Piperazine Coupling

A common method involves reducing a nitro group to an amine, followed by coupling with piperazine derivatives. For example:

-

Nitro reduction : Sodium borohydride (NaBH₄) in ethanol reduces nitro groups to amines.

-

Coupling : Acidic conditions (e.g., HCl) facilitate reaction with piperazine to form the target compound .

N-methylation

-

Reagents : N-methylpiperazine, high-boiling solvents (DMSO, toluene).

Reductive Amination

Medicinal Chemistry

-

Receptor binding : Structural modifications (e.g., substituent positioning) optimize pharmacokinetics and efficacy .

Structural Derivatives

-

Positional isomers : Variants like Methyl 2-Amino-3-(1-piperazinyl)benzoate show altered receptor activity due to amino group displacement.

-

Substituent effects : Bulkier groups (e.g., bromine, benzyl) improve hydrophobicity and activity .

Table 1: Reaction Types and Conditions

| Reaction Type | Functional Group Involved | Typical Conditions | Example Products |

|---|---|---|---|

| Nucleophilic Substitution | Amino group | Alkyl halides, DMF, NaOH | Alkylated amines |

| Coupling (Amide) | Piperazine | HBTU, DIPEA, THF | Amide derivatives |

| Condensation (Imine) | Amino group | Aldehydes, H₂O/CH₂Cl₂ | Imines |

| Purification | - | Acetonitrile, Florisil | High-purity compound |

Scientific Research Applications

Methyl 2-Amino-4-(1-piperazinyl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-4-(1-piperazinyl)benzoate involves its interaction with specific molecular targets. The amino group and piperazine ring allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Data Tables

Table 1: Toxicity and Physical Properties of Selected Benzoates

Table 2: Commercial and Structural Comparison

*Calculated based on molecular formula.

Biological Activity

Methyl 2-Amino-4-(1-piperazinyl)benzoate is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the class of amino benzoates and features a piperazine moiety, which is known for enhancing biological activity. The molecular formula of this compound is , with a molecular weight of approximately 220.27 g/mol.

The synthesis typically involves several steps:

- Formation of the Benzoate Backbone : Starting from methyl 4-formylbenzoate, the compound can be synthesized through reductive amination with piperazine derivatives.

- Functional Group Modifications : Modifications on the piperazine or benzoate portions can significantly influence biological activity, allowing for the development of various derivatives for specific applications .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Compounds with piperazine structures often show significant antibacterial and antifungal activities. Studies have demonstrated that this compound can inhibit the growth of various harmful bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. It shows promising activity against receptor tyrosine kinases involved in cancer progression, indicating potential as an anticancer agent .

- Neuropharmacological Effects : There is ongoing research into its effects on neurotransmitter systems, which could suggest applications in treating neurological disorders .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets within biological systems:

- Receptor Binding : The amino group and piperazine ring facilitate hydrogen bonding and other interactions with proteins and nucleic acids, modulating enzyme activity and receptor function.

- Inhibition of Kinases : The compound has shown inhibitory action against various receptor tyrosine kinases (RTKs), which are critical in many signaling pathways associated with cancer cell proliferation and survival .

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental settings:

- Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited potent antibacterial activity against E. coli and S. aureus, with MIC values indicating effective concentrations for clinical use .

- Cytotoxicity in Cancer Models : In vitro studies demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the structure could enhance selectivity and potency against specific tumor types .

- Neuropharmacological Applications : Preliminary findings suggest that this compound may interact with neurotransmitter receptors, indicating potential for further exploration in neuropharmacology .

Comparative Analysis

The following table summarizes the biological activities and structural features of this compound compared to related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperazine moiety attached to benzoate | Antimicrobial, anticancer |

| Methyl 2-Amino-3-(1-piperazinyl)benzoate | Similar structure | Varies in antimicrobial efficacy |

| Ethyl 2-Amino-4-(1-piperazinyl)benzoate | Ethyl instead of methyl group | Altered pharmacokinetics |

| Methyl 4-Amino-3-(1-piperazinyl)benzoate | Different positioning | Unique interaction profiles |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-Amino-4-(1-piperazinyl)benzoate?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a piperazine moiety to a substituted benzoate ester. Key steps include:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or similar protecting agents to prevent side reactions during coupling .

- Piperazine coupling : React 4-(1-piperazinyl)aniline derivatives with activated benzoic acid esters under conditions optimized for nucleophilic substitution (e.g., using DCC/DMAP or EDCI/HOBt as coupling agents) .

- Deprotection and purification : Remove protecting groups under acidic conditions (e.g., TFA for Boc) and purify via column chromatography or recrystallization .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to confirm regioselectivity of the piperazine substitution and esterification. Coupling patterns in aromatic regions (6.5–8.5 ppm) and piperazine protons (2.5–3.5 ppm) are critical .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., [M+H] peaks) and detects impurities .

- IR spectroscopy : Identify ester carbonyl (C=O) stretches (~1700 cm) and amino group vibrations (~3300 cm) .

Q. What are the critical safety considerations when handling this compound in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of fine particles or vapors.

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving piperazine rings to improve yield?

- Methodological Answer :

- Stoichiometry control : Use a 10–20% molar excess of the piperazine derivative to drive the reaction to completion.

- Catalyst selection : Employ Pd-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig amination or EDCI/HOBt for carbodiimide-mediated coupling .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.

- Reaction monitoring : Track progress via TLC or LC-MS to terminate reactions at optimal conversion points .

Q. How to resolve discrepancies in reported melting points for piperazine derivatives?

- Methodological Answer :

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities affecting melting behavior .

- Differential Scanning Calorimetry (DSC) : Perform DSC at 5°C/min under nitrogen to determine exact melting points and detect polymorphic forms .

- Reproducibility checks : Repeat syntheses under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize batch variability .

Q. What strategies are effective for analyzing regioselectivity in piperazine-substituted benzoates?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures to confirm substitution patterns and intramolecular interactions .

- NOESY NMR : Detect spatial proximity between piperazine protons and aromatic substituents to infer regiochemistry .

- Computational modeling : Use DFT calculations (e.g., Gaussian09) to predict thermodynamically favored substitution sites .

Q. How to assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

- Photostability testing : Use ICH Q1B guidelines to evaluate light-induced degradation with UV/visible exposure .

- pH-dependent stability : Monitor hydrolysis of the ester group in buffered solutions (pH 1–13) using UV-Vis spectroscopy .

Data Contradiction and Validation

Q. How to address conflicting solubility data for this compound?

- Methodological Answer :

- Standardized protocols : Measure solubility in DMSO, water, and ethanol using shake-flask methods at 25°C.

- Dynamic light scattering (DLS) : Detect aggregation phenomena that may artificially reduce apparent solubility .

- Cross-validate : Compare results with computational predictions (e.g., ACD/Labs Percepta) for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.